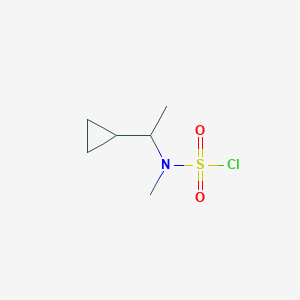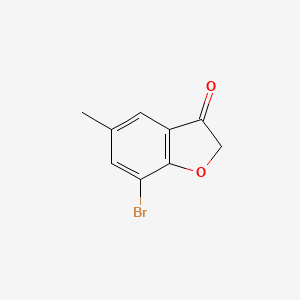![molecular formula C13H12N4O2S B1438851 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-64-0](/img/structure/B1438851.png)
7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
“7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound with the molecular formula C13H12N4O2S. It has a molecular weight of 288.33 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” consists of a pyrrolidinyl group attached to a thiazolo[4,5-d]pyridazin-4(5H)-one core, with a furyl group at the 7-position .Scientific Research Applications
Analgesic Activity
Research has shown that derivatives of 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exhibit analgesic effects. A study by Demchenko et al. (2012) demonstrated that by alkylation with N-substituted chloroacetamides, new compounds were synthesized and tested for analgesic activity using in vivo models. The results indicated that electron donor substituents in certain positions of the aryl fragment enhanced the analgesic effect (Demchenko, Iadlovskyi, Bobkova, & Bukhtiarova, 2012).
Another study by the same group in 2015 further investigated the biological activity of these compounds, confirming their analgesic and anti-inflammatory properties (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).
Antimicrobial and Antifungal Activity
A study by Faidallah et al. (2013) examined the antimicrobial properties of novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines. They found that several compounds displayed broad-spectrum antibacterial activity and were effective against Candida albicans fungus (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).
Anticancer Activity
The potential for anticancer applications was highlighted in a 2018 study by Lozynskyi et al., where thiazolo[4,5-b]pyridin-2(3H)-one derivatives showed moderate inhibitory activity against certain cancer cell lines (Lozynskyi, Zimenkovsky, Radko, Stypuła-Trębas, Roman, Gzella, & Lesyk, 2018).
properties
IUPAC Name |
7-(furan-2-yl)-2-pyrrolidin-1-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-12-10-11(9(15-16-12)8-4-3-7-19-8)20-13(14-10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVCSMRIFAGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B1438769.png)
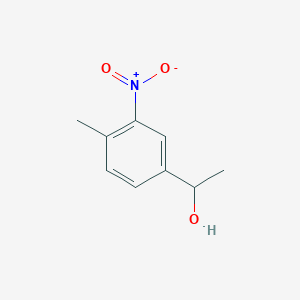
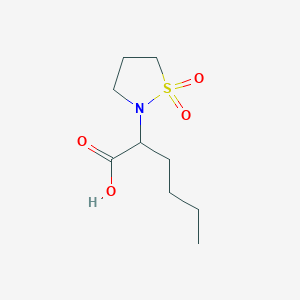
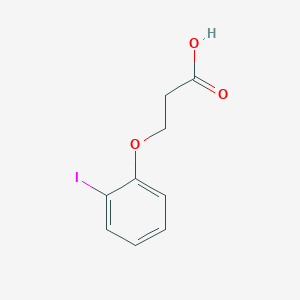
![2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1438778.png)
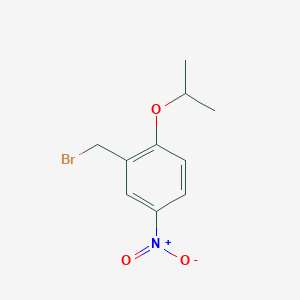
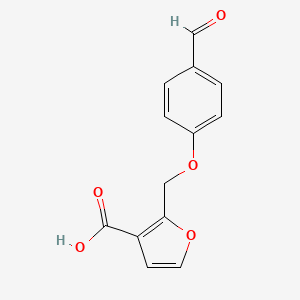
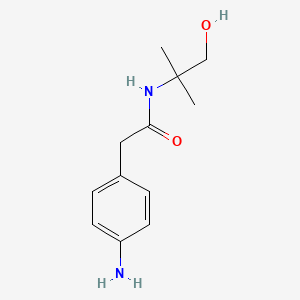
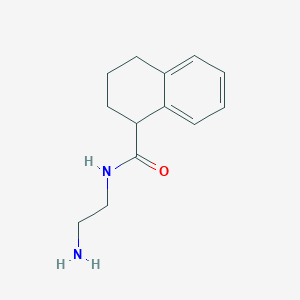
amine](/img/structure/B1438785.png)
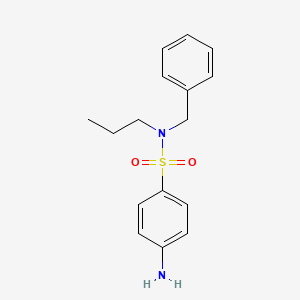
![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)
